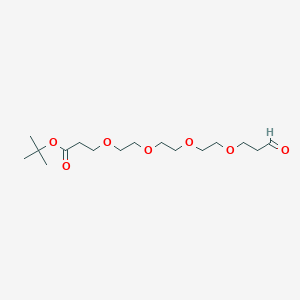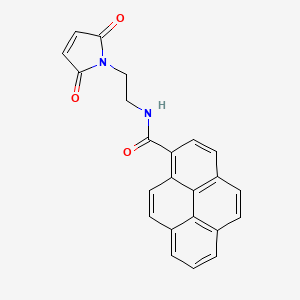
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide is an organic compound that features a pyrene moiety linked to a pyrrolidine ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the pyrrolidine derivative is treated with an ethylating agent.
Coupling with Pyrene: The final step involves coupling the ethyl-pyrrolidine intermediate with pyrene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety’s fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can interact with proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)benzamide
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)anthracene-1-carboxamide
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)naphthalene-1-carboxamide
Uniqueness
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pyrene-1-carboxamide is unique due to the presence of the pyrene moiety, which imparts distinct fluorescence properties and the ability to intercalate into DNA. This makes it particularly valuable in applications requiring fluorescence detection and DNA interaction studies.
Properties
IUPAC Name |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-19-10-11-20(27)25(19)13-12-24-23(28)18-9-7-16-5-4-14-2-1-3-15-6-8-17(18)22(16)21(14)15/h1-11H,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADLRSNHFUTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCN5C(=O)C=CC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
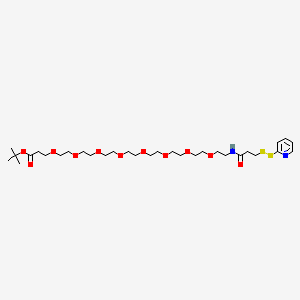
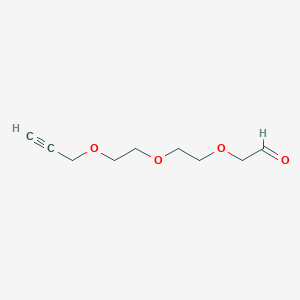
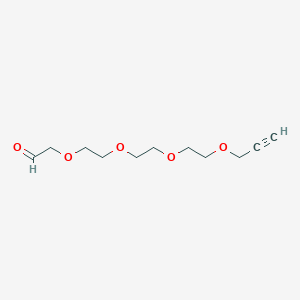
![2-[(4E)-cyclooct-4-en-1-yl]oxyethanol](/img/structure/B8113942.png)
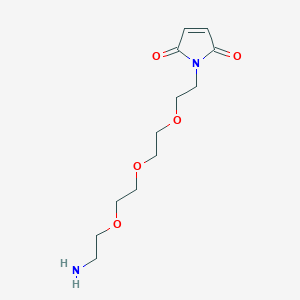
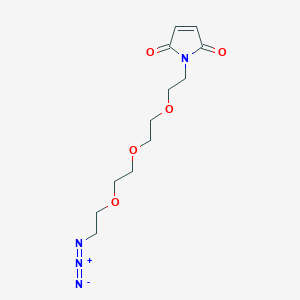
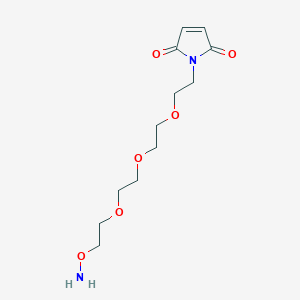
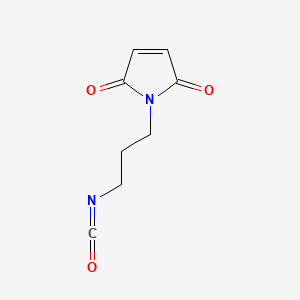
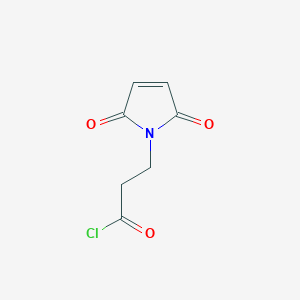
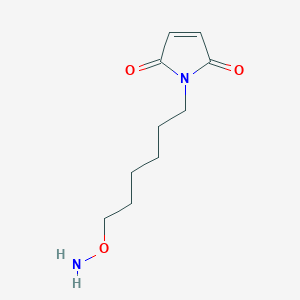
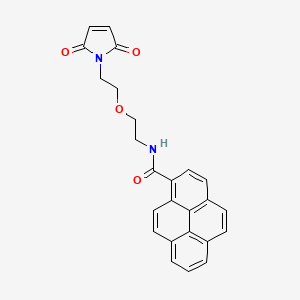
![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
